molecular formula C10H7Br2NO B13319713 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one

Cat. No.: B13319713
M. Wt: 316.98 g/mol
InChI Key: WTKKGOSTKQBFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms at the 6th and 4th positions, with a bromomethyl group attached to the 4th position. The quinoline core structure is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 4-methylquinoline, followed by cyclization and further bromination to introduce the bromomethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The bromomethyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline core.

Scientific Research Applications

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline core play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Similar structure but with a chlorine atom instead of a bromomethyl group.

    6-Bromo-4-methoxyquinoline: Contains a methoxy group at the 4th position.

    6-Bromo-4,4-dimethylthiochroman: A related compound with a different core structure.

Uniqueness

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

IUPAC Name

6-bromo-4-(bromomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H7Br2NO/c11-5-6-3-10(14)13-9-2-1-7(12)4-8(6)9/h1-4H,5H2,(H,13,14)

InChI Key

WTKKGOSTKQBFQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)N2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.